molecular formula C17H10BrN3O2S B2541543 5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 863588-84-5

5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2541543
CAS No.: 863588-84-5
M. Wt: 400.25
InChI Key: BGXYLYUFBUOJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H10BrN3O2S and its molecular weight is 400.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to "5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide" involves multiple steps, including bromination, Suzuki coupling, and amidation reactions. These methods are crucial for introducing specific functional groups and achieving desired structural frameworks. For example, a study described the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, starting with brominated furan compounds, which are structurally related to the title compound (Ismail et al., 2004). Another example involves the synthesis and crystal structure determination of a bromo-cyano-pyridinyl-indazole carboxamide derivative, showcasing the structural complexity and potential of such compounds (Anuradha et al., 2014).

Potential Antiprotozoal and Antimicrobial Applications

Several studies have explored the antiprotozoal and antimicrobial potential of compounds structurally related to "this compound." For instance, novel heterocyclic compounds based on bromophenyl azo-furanone derivatives demonstrated promising anti-avian influenza virus (H5N1) activity, highlighting the potential of bromo-substituted compounds in antiviral research (Flefel et al., 2012). Another study on thiazole-pyrimidine derivatives revealed significant antinociceptive and anti-inflammatory properties, suggesting a wide range of pharmacological applications for these compounds (Selvam et al., 2012).

Mechanism of Action

The mechanism of action of these compounds involves inhibition of PI3K. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Future Directions

Thiazolo[5,4-b]pyridine derivatives, including “5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide”, show promise in the field of medicinal chemistry due to their potent PI3K inhibitory activity . Future research could focus on further exploring the structure-activity relationships of these compounds and developing them into effective therapeutic agents.

Properties

IUPAC Name

5-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2S/c18-14-8-7-13(23-14)15(22)20-11-5-3-10(4-6-11)16-21-12-2-1-9-19-17(12)24-16/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXYLYUFBUOJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.